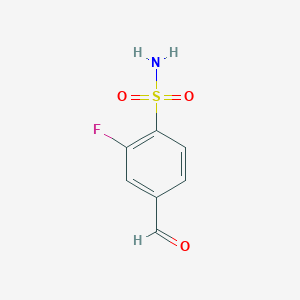
2-Fluoro-4-formylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-formylbenzenesulfonamide, also known as FFBS, is an organic chemical compound. It consists of a fluoro-substituted benzene ring attached to a formyl group and a sulfonamide group. The compound has a molecular weight of 203.19 .
Molecular Structure Analysis
The molecular formula of this compound is C7H6FNO3S . The InChI code for the compound is 1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
COX-2 Inhibitor Development
- Application : 2-Fluoro-4-formylbenzenesulfonamide derivatives have been studied for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research is significant for developing treatments for conditions like rheumatoid arthritis and acute pain.
- Reference : Hashimoto et al. (2002) found that introducing a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring notably increased COX-1/COX-2 selectivity, leading to the identification of a potent COX-2 inhibitor, JTE-522 [4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide], which is in phase II clinical trials (Hashimoto et al., 2002).
Carbonic Anhydrase Interaction Studies
- Application : This compound has been studied in its interactions with human carbonic anhydrases, providing insights into enzyme-inhibitor dynamics.
- Reference : Dugad and Gerig (1988) used nuclear magnetic resonance spectroscopy to study the binding of 4-fluorobenzenesulfonamide to carbonic anhydrases, revealing the stoichiometry of the interaction and the anionic nature of the bound inhibitors (Dugad & Gerig, 1988).
Asymmetric Synthesis in Organic Chemistry
- Application : This compound plays a role in the asymmetric synthesis of pharmaceuticals, like fluorothalidomide.
- Reference : Yamamoto et al. (2011) achieved the enantiodivergent electrophilic fluorination of thalidomide using N-fluorobenzenesulfonimide, demonstrating the role of this compound derivatives in synthesizing enantiomerically pure compounds (Yamamoto et al., 2011).
Material Science and Corrosion Studies
- Application : Investigating the corrosion inhibition properties on metals like iron.
- Reference : Kaya et al. (2016) used quantum chemical calculations and molecular dynamics simulations to study the adsorption and corrosion inhibition properties of certain fluorobenzenesulfonamide derivatives on iron surfaces (Kaya et al., 2016).
Biological Applications
- Application : Used in activating hydroxyl groups of polymeric carriers for the covalent attachment of biological substances.
- Reference : Chang et al. (1992) found that 4-Fluorobenzenesulfonyl chloride, derived from this compound, is an excellent agent for attaching enzymes, antibodies, and other biologicals to solid supports (Chang et al., 1992).
Fluorescent Probes and Imaging Agents
- Application : Development of fluorogenic substrates for enzyme assays and imaging applications.
- Reference : Zhang et al. (2011) synthesized fluorogenic substrates by introducing sulfonamide linkage to fluorescent molecules, which were used for sensitive detection of glutathione transferases, demonstrating potential in biotechnological applications (Zhang et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The increasing demand for the development of unprecedented routes to access fluorinated molecules has led researchers to perform intriguing research around the world . Fluorinating reagents and fluorinated building blocks have been the two pillars for the generation of diverse organic scaffolds . The future of 2-Fluoro-4-formylbenzenesulfonamide and similar compounds lies in the continued exploration of these areas .
properties
IUPAC Name |
2-fluoro-4-formylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWWEUPCCNOUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)

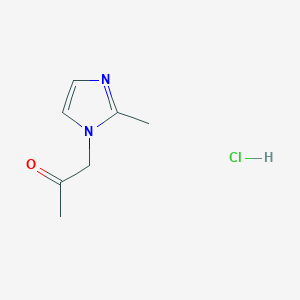
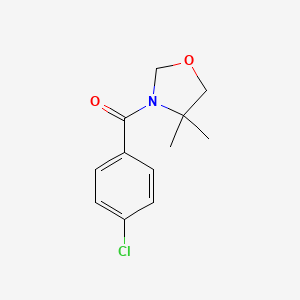
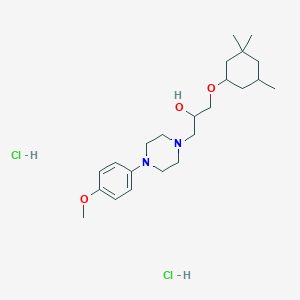
![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)
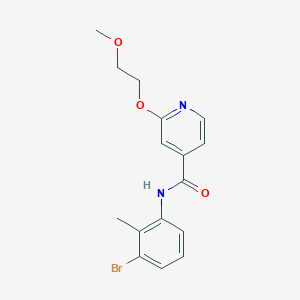
![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

